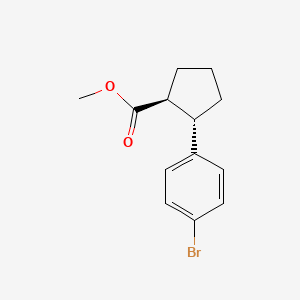
2-Bromo-4-fluoro-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-fluoro-3-hydroxybenzoic acid typically involves multiple steps, including nitration, bromination, reduction, deamination, separation, and hydrolysis. One method starts with m-fluorobenzotrifluoride, which undergoes nitration using sulfuric acid as a solvent to form 4-fluoro-2-trifluoromethyl nitrobenzene. This intermediate is then brominated using dibromohydantoin in sulfuric acid. The resulting compound is reduced with reduced iron powder in the presence of acetic acid or ammonium chloride, followed by deamination using hypophosphorous acid. The final product is obtained through hydrolysis with sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. These methods often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and safety. The process typically includes the same steps as the synthetic routes mentioned above but on a larger scale, with optimizations for industrial equipment and processes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-fluoro-3-hydroxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to different biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-4-hydroxybenzoic acid: Similar in structure but with different substitution patterns, leading to different chemical properties and reactivity.
4-Bromo-3-hydroxybenzoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Bromo-4-fluorobenzoic acid:
Uniqueness
2-Bromo-4-fluoro-3-hydroxybenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H4BrFO3 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2-bromo-4-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10H,(H,11,12) |
InChI Key |
HBNXCMMOHDNTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



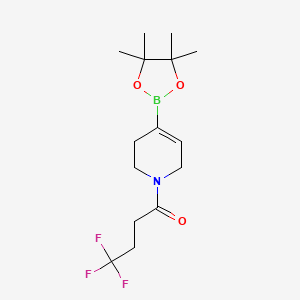

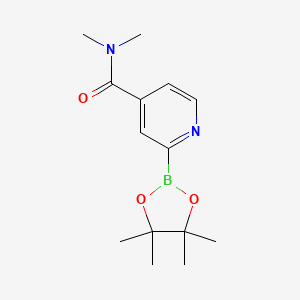


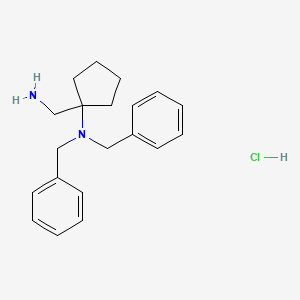



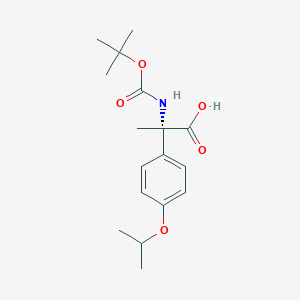
![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)

